molecular formula C16H23BrN2O2 B1334636 tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate CAS No. 844891-10-7

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Cat. No.: B1334636
CAS No.: 844891-10-7
M. Wt: 355.27 g/mol
InChI Key: JSRUCGIETXRETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H23BrN2O2 and its molecular weight is 355.27 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRUCGIETXRETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383739
Record name tert-Butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-10-7
Record name tert-Butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromobenzyl)piperazine, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its molecular structure, explore its synthesis with a detailed experimental protocol, and discuss its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1] This nitrogen-containing heterocycle can form multiple hydrogen bonds, modulate acid-base balance, and improve the water solubility of a molecule.[1] These characteristics make piperazine derivatives valuable intermediates in the synthesis of a wide range of therapeutic agents, including antibacterial, antiallergic, and antipsychotic drugs.[1] The subject of this guide, tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, is a versatile intermediate that combines the benefits of the piperazine core with the reactive potential of a brominated aromatic ring.

Molecular Structure and Physicochemical Properties

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate possesses a well-defined structure that is key to its utility. The molecule consists of a central piperazine ring, with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and the other nitrogen atom substituted with a 4-bromobenzyl group.

PropertyValue
Molecular Formula C₁₆H₂₃BrN₂O₂
Molecular Weight 355.27 g/mol [2]
IUPAC Name tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
CAS Number 394738-78-8

The Boc protecting group is crucial for synthetic strategies, as it deactivates one of the piperazine nitrogens, allowing for selective functionalization of the other. The 4-bromobenzyl moiety introduces a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Synthesis of tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

The most common and efficient method for the synthesis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is the nucleophilic substitution reaction between tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) and 4-bromobenzyl bromide.

Reaction Scheme

Synthesis_of_tert_Butyl_4-(4-bromobenzyl)piperazine-1-carboxylate cluster_reactants Reactants cluster_product Product cluster_conditions Conditions Reactant1 tert-Butyl piperazine-1-carboxylate Reaction_Center + Reactant1->Reaction_Center Reactant2 4-Bromobenzyl bromide Reactant2->Reaction_Center Product tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction_Center Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction_Center Reaction_Center->Product Nucleophilic Substitution

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

This protocol is based on established procedures for N-alkylation of piperazines.

Materials:

  • tert-Butyl piperazine-1-carboxylate (1.0 eq)

  • 4-Bromobenzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butyl piperazine-1-carboxylate in anhydrous acetonitrile, add potassium carbonate.

  • Add 4-bromobenzyl bromide to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperazine protons (multiplets in the range of 2.3-3.5 ppm), the benzylic protons (a singlet around 3.5 ppm), and the aromatic protons of the 4-bromobenzyl group (two doublets in the aromatic region, typically between 7.2 and 7.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbons of the tert-butyl group, the piperazine ring, the benzylic carbon, and the aromatic carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the C-H stretching of the alkyl and aromatic groups, and a strong absorption band for the carbonyl (C=O) group of the Boc protecting group, typically in the region of 1680-1700 cm⁻¹.

Applications in Drug Discovery and Development

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of diverse functional groups at this position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications cluster_starting_material Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Derivative Products SM tert-Butyl 4-(4-bromobenzyl) piperazine-1-carboxylate Suzuki Suzuki Coupling (with boronic acids/esters) SM->Suzuki Stille Stille Coupling (with organostannanes) SM->Stille Buchwald Buchwald-Hartwig Amination (with amines) SM->Buchwald Product_Suzuki Aryl-substituted derivatives Suzuki->Product_Suzuki Product_Stille Vinyl/Aryl-substituted derivatives Stille->Product_Stille Product_Buchwald Amine-substituted derivatives Buchwald->Product_Buchwald

Caption: Synthetic utility of the target compound.

This compound serves as a key building block in the synthesis of inhibitors for various biological targets, including kinases and G-protein coupled receptors. The piperazine moiety often provides a crucial interaction point with the target protein, while the substituted aromatic ring can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Based on the safety data for structurally related compounds, tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate should be handled with care.[2] It is predicted to be harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a strategically important intermediate in medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for diversification, making it a valuable tool for the development of new drug candidates. The combination of the pharmacologically relevant piperazine scaffold and the synthetically versatile bromobenzyl group ensures its continued use in the quest for novel and effective therapeutics.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(04), 503-505.
  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • Mamat, C., Flemming, A., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structure, integral to the pharmacophore of numerous approved drugs.[1] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and modulate acid-base constants, make it a valuable component in drug design.[1] Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a key intermediate in the synthesis of a wide array of pharmacologically active molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group on one nitrogen atom allows for selective functionalization of the other, while the 4-bromobenzyl moiety provides a reactive handle for further molecular elaboration, often through cross-coupling reactions. This guide provides a detailed exploration of the primary synthetic pathways to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug discovery and development.

Primary Synthesis Pathway: Direct N-Alkylation

The most direct and widely employed method for the synthesis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is the N-alkylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine). This approach leverages the nucleophilicity of the secondary amine on the Boc-protected piperazine to displace a halide from an electrophilic benzyl source.

Mechanism and Rationale

This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

  • Deprotonation (or activation): A base is used to deprotonate the secondary amine of Boc-piperazine, increasing its nucleophilicity. In the case of a relatively weak base like potassium carbonate, it primarily acts as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.

  • Nucleophilic Attack: The electron-rich nitrogen atom of Boc-piperazine attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide.

  • Displacement: The bromide ion, being a good leaving group, is displaced, forming the desired C-N bond.

The choice of 4-bromobenzyl bromide as the alkylating agent is strategic. The benzylic position is highly susceptible to SN2 attack due to the stabilizing effect of the adjacent phenyl ring on the transition state. Furthermore, bromide is an excellent leaving group, facilitating a high reaction rate.

Experimental Protocol: N-Alkylation

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-Butyl piperazine-1-carboxylate≥98%Commercial Source
4-Bromobenzyl bromide≥98%Commercial Source
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderCommercial Source
Anhydrous Acetonitrile (ACN)≥99.8%Commercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Saturated aq. Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aq. NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercial Source
Silica Gel60 Å, 230-400 meshCommercial Source
Ethyl AcetateHPLC GradeCommercial Source
HexanesHPLC GradeCommercial Source

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl piperazine-1-carboxylate (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile to the flask, followed by anhydrous potassium carbonate (2.0-3.0 eq.). Stir the resulting suspension.[2]

  • Alkylating Agent Addition: Under a nitrogen atmosphere, add 4-bromobenzyl bromide (1.1-1.5 eq.) dropwise to the stirred suspension at room temperature.[2]

  • Reaction Execution: Heat the reaction mixture to 50-80°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate as a pure solid.

Workflow Diagram: N-Alkylation Pathway

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with Boc-piperazine (1.0 eq) B Add anhydrous ACN and K₂CO₃ (2.0-3.0 eq) A->B C Add 4-bromobenzyl bromide (1.1-1.5 eq) under N₂ B->C D Heat to 50-80°C C->D E Monitor by TLC D->E F Cool and filter solids G Concentrate filtrate F->G H DCM extraction & washes (NaHCO₃, Brine) G->H I Dry (MgSO₄) & concentrate H->I J Silica gel chromatography I->J K Pure Product J->K

Caption: Workflow for the N-alkylation synthesis pathway.

Alternative Synthesis Pathway: Reductive Amination

An alternative and powerful method for forming the C-N bond is reductive amination. This one-pot reaction involves the condensation of an amine with an aldehyde to form an iminium ion, which is then reduced in situ to the corresponding amine.

Mechanism and Rationale
  • Iminium Ion Formation: Boc-piperazine reacts with 4-bromobenzaldehyde in a mildly acidic environment to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

  • Reduction: A hydride reagent, specifically sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the target tertiary amine.

Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mild nature and tolerance of acidic conditions, which are necessary for iminium ion formation.[3][4] Unlike stronger reducing agents like sodium borohydride, it will not readily reduce the aldehyde starting material, thus minimizing side product formation.[3]

Experimental Protocol: Reductive Amination

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-Butyl piperazine-1-carboxylate≥98%Commercial Source
4-Bromobenzaldehyde≥99%Commercial Source
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Acetic Acid (optional)GlacialCommercial Source
Saturated aq. Sodium Bicarbonate (NaHCO₃)Prepared in-house
WaterDeionized
Brine (Saturated aq. NaCl)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial Source

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add tert-butyl piperazine-1-carboxylate (1.0 eq.) and 4-bromobenzaldehyde (1.0-1.2 eq.).

  • Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, though it is often not necessary.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the resulting residue by silica gel column chromatography to obtain the final product.

Workflow Diagram: Reductive Amination Pathway

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Boc-piperazine (1.0 eq) and 4-bromobenzaldehyde (1.0-1.2 eq) B Dissolve in anhydrous DCM A->B C Add NaBH(OAc)₃ (1.5 eq) in portions B->C D Stir at room temperature for 12-24h C->D E Monitor by TLC D->E F Quench with sat. NaHCO₃ G Separate layers & extract aqueous with DCM F->G H Combine organic layers, wash (H₂O, Brine) G->H I Dry (Na₂SO₄) & concentrate H->I J Silica gel chromatography I->J K Pure Product J->K

Caption: Workflow for the reductive amination synthesis pathway.

Pathway Comparison and Considerations

FeatureN-AlkylationReductive Amination
Starting Materials Boc-piperazine, 4-bromobenzyl bromideBoc-piperazine, 4-bromobenzaldehyde
Key Reagent Base (e.g., K₂CO₃)Reducing Agent (NaBH(OAc)₃)
Byproducts HBr (scavenged by base)Water, borate salts
Advantages Often faster, uses a highly reactive electrophile.Mild conditions, high functional group tolerance, avoids lachrymatory benzyl bromides.
Disadvantages 4-bromobenzyl bromide is a lachrymator and requires careful handling. Over-alkylation can be an issue with unprotected piperazine.Aldehyde may be prone to oxidation or other side reactions. Can be slower than alkylation.

The choice between these two robust pathways often depends on the availability and cost of the starting materials, as well as considerations of laboratory safety and scale. For many applications, the direct N-alkylation is preferred for its simplicity and speed, provided appropriate handling procedures for the benzyl bromide are in place.

Conclusion

The synthesis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a fundamental transformation in the development of piperazine-containing drug candidates. Both direct N-alkylation and reductive amination offer efficient and reliable routes to this key intermediate. A thorough understanding of the mechanisms, experimental parameters, and relative merits of each pathway allows the medicinal or process chemist to make informed decisions, optimizing the synthesis for yield, purity, and scalability. The protocols and insights provided in this guide serve as a comprehensive resource for researchers engaged in this critical area of synthetic chemistry.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.Google Patents.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Preparation of 4-bromobenzyl bromide. PrepChem.com. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available at: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

Sources

1H NMR of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR of tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate. This compound is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Accurate structural elucidation and purity assessment are critical, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This document delves into the theoretical underpinnings of the molecule's spectral features, provides a detailed experimental protocol for data acquisition, and offers an in-depth interpretation of the ¹H NMR spectrum. Advanced topics, including the conformational dynamics of the piperazine ring and their spectral consequences, are also discussed to provide a field-proven perspective on the complete characterization of this molecule.

Introduction: The Structural Significance of a Key Building Block

The piperazine scaffold is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in multiple biological interactions.[1] The title compound, tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, combines this important core with two key functionalities: a tert-butoxycarbonyl (Boc) protecting group and a bromobenzyl moiety.

  • The Boc group offers a stable, yet readily cleavable, protection for one of the piperazine nitrogens, enabling selective functionalization at the N-4 position.

  • The 4-bromobenzyl group serves as a versatile synthetic handle. The bromine atom can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse molecular complexity, making it an essential precursor for library synthesis and lead optimization.

Given its role as a foundational precursor, a rigorous and unambiguous structural verification is paramount. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, confirming the presence and connectivity of each structural component. This guide serves to demystify its spectrum, transforming it from raw data into a definitive structural confirmation.

Foundational Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum is governed by three core principles: chemical shift, integration, and spin-spin coupling. Understanding how these apply to tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is essential for accurate interpretation.

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like the Boc-carbamate or the bromine atom) pull electron density away from nearby protons, "deshielding" them and shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups "shield" protons, shifting them upfield.[2]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the protons in different environments.

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact through their magnetic fields, causing their signals to split. The pattern of splitting (e.g., doublet, triplet) reveals the number of neighboring protons, providing crucial connectivity information.

For N-substituted piperazines, the analysis is often complicated by conformational dynamics. The piperazine ring exists predominantly in a chair conformation, and the rate of interconversion between the two chair forms can be slow on the NMR timescale, leading to broadened signals or even distinct signals for axial and equatorial protons. Furthermore, restricted rotation around the carbamate C-N bond can also lead to the observation of multiple conformers at room temperature.[3]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible ¹H NMR spectrum is contingent upon a meticulous experimental procedure. The following protocol is designed to ensure spectral integrity.

Sample Preparation
  • Mass Determination: Accurately weigh 5-10 mg of the solid tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate. For routine analysis, this concentration provides an excellent signal-to-noise ratio in a short acquisition time.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as the compound is typically soluble in it, and its residual solvent peak (δ ≈ 7.26 ppm) rarely interferes with key signals. Other solvents like DMSO-d₆ can be used if solubility is an issue.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Using a Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube securely and vortex or gently invert the tube until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter is present, as suspended solids can degrade spectral resolution.[5] Filtering the sample through a small plug of glass wool in a pipette can be beneficial.

Data Acquisition
  • Instrumentation: The spectrum should be acquired on a Fourier Transform NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp spectral lines.

  • Standard Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 scans

    • Temperature: 298 K (25 °C)

The workflow for acquiring the NMR spectrum is a critical, multi-step process designed to ensure data quality and reproducibility.

G Experimental Workflow for ¹H NMR Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) homogenize Vortex to Homogenize dissolve->homogenize transfer->dissolve insert_sample Insert Sample into Spectrometer homogenize->insert_sample Sample Ready lock Lock on Deuterium Signal insert_sample->lock shim Shim Magnetic Field lock->shim acquire Acquire Data (¹H Spectrum) shim->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Peaks baseline->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Caption: A standardized workflow for ¹H NMR sample preparation and data acquisition.

Spectral Analysis and Interpretation

The key to structural verification lies in the methodical assignment of each signal in the spectrum. The structure of the molecule, with protons labeled for assignment, is shown below.

Sources

A Technical Guide to the Purity Analysis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates, such as tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, form the foundational building blocks of active pharmaceutical ingredients (APIs). The presence of impurities, even in minute quantities, can have cascading effects, potentially altering the pharmacological and toxicological profile of the final drug product. This guide provides a comprehensive framework for the purity analysis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, rooted in established analytical principles and validated methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to ensure the unimpeachable quality of this critical intermediate.

Understanding the Molecule and Its Synthetic Landscape

Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a Boc-protected piperazine ring and a bromobenzyl moiety, makes it a versatile scaffold in medicinal chemistry. The piperazine ring, a common pharmacophore, is present in a wide array of drugs, including antipsychotics and antihistamines.

The most common synthetic route to this intermediate involves the N-alkylation of tert-butyl piperazine-1-carboxylate with 4-bromobenzyl bromide. This seemingly straightforward reaction is not without its complexities, which directly inform our analytical strategy for purity assessment.

Anticipating the Impurity Profile: A Synthesis-Driven Approach

A robust purity analysis begins with a theoretical understanding of the potential impurities that can arise during synthesis. By examining the reaction mechanism, we can proactively identify and subsequently target these species in our analytical methods.

  • Unreacted Starting Materials: The most common process-related impurities are the starting materials themselves:

    • tert-butyl piperazine-1-carboxylate: Incomplete reaction will result in the presence of this starting material.

    • 4-bromobenzyl bromide: A highly reactive alkylating agent that may persist if not fully consumed.

  • Over-alkylation By-product: The secondary amine of the desired product can undergo a second alkylation, leading to the formation of a quaternary ammonium salt. This is a critical impurity to monitor as it can be challenging to purge in downstream steps.

  • Positional Isomers: While the primary reaction is expected at the N4 position of the piperazine ring, trace amounts of reaction at the N1 position (after de-Boc-protection) could theoretically occur, though less likely under standard conditions.

  • Degradation Products: The stability of the molecule under various conditions (acidic, basic, oxidative, photolytic, and thermal stress) must be understood. Forced degradation studies are essential to identify potential degradants that could form during manufacturing or storage.[1][2]

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the purity analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy. A well-developed and validated HPLC method is the bedrock of a reliable purity assessment.

Method Development: A Logic-Driven Protocol

The development of a stability-indicating HPLC method—one that can separate the main component from its potential impurities and degradation products—is a systematic process.[3]

Workflow for HPLC Method Development

HPLC_Development cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Analyte Characterization (UV spectra, solubility) B Column & Mobile Phase Screening A->B Initial Parameters C Gradient Optimization B->C Promising Conditions D Specificity C->D Optimized Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H

Caption: A logical workflow for HPLC method development and validation.

Recommended HPLC Protocol

This protocol provides a starting point for the purity analysis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate. It is crucial to validate this method according to the principles outlined in the ICH Q2(R1) guideline.[4]

ParameterRecommended ConditionRationale
Column C18 (e.g., Waters Symmetry, Agilent Zorbax), 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte and expected impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic piperazine nitrogen.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 90% B over 20 minutes, then hold for 5 minutesA gradient elution is necessary to resolve compounds with a range of polarities, from the more polar starting materials to the less polar product and potential by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 220 nmThe benzoyl and bromobenzyl chromophores exhibit significant absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation: Ensuring Trustworthiness

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process.[4][5][6]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated by spiking the sample with known impurities and performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Orthogonal Techniques for Comprehensive Characterization

While HPLC is the primary tool for purity assessment, orthogonal techniques are indispensable for structural confirmation and the unambiguous identification of impurities.

Mass Spectrometry (MS): Unveiling Molecular Identity

When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities. The fragmentation of benzylpiperazines typically involves cleavage of the C-N bonds of the piperazine ring and the benzylic C-N bond.[7][8] For tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, key fragments would be expected from the loss of the tert-butyl group, cleavage of the piperazine ring, and the formation of the bromobenzyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the main component and can be used to identify and quantify impurities if their concentration is sufficiently high. The characteristic signals for the tert-butyl, piperazine, and bromobenzyl protons and carbons provide a unique fingerprint for the molecule.

Elemental Analysis: Verifying Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample. The experimental values should closely match the theoretical values calculated from the empirical formula, providing a fundamental check of purity.

Forced Degradation Studies: Probing Intrinsic Stability

Forced degradation studies are a critical component of a comprehensive purity analysis, designed to identify potential degradation products that could form under various stress conditions.[2][9] These studies are essential for developing a stability-indicating analytical method.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Purity Analysis Data

Analytical TechniqueParameterSpecificationResult
HPLC Purity (Area %)≥ 99.0%
Individual Impurity≤ 0.10%
Total Impurities≤ 0.50%
LC-MS Molecular Ion [M+H]⁺369.1/371.1
¹H NMR Conforms to StructureConforms
Elemental Analysis %C, %H, %N, %Br± 0.4% of theoretical

Conclusion: A Framework for Unwavering Quality

The purity analysis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a multi-faceted process that requires a deep understanding of its synthetic chemistry, a mastery of modern analytical techniques, and a commitment to rigorous method validation. By adopting the integrated approach outlined in this guide—combining a robust, stability-indicating HPLC method with orthogonal techniques and a thorough understanding of potential impurities—researchers and drug development professionals can confidently ensure the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Mazari, S. A., et al. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 31, 214-230 (2014).
  • Hu, X., et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085 (2019).
  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

  • Patel, K., et al. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 10(4), 421-428 (2017).
  • Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 451-458 (2020).
  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH Quality Guidelines. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • O'Brien, P., et al. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 473-481 (2016).
  • Parker, D. Analytical method validation. PharmOut. [Link]

  • Live qualification/validation of purity methods for protein products. Purdue University. [Link]

  • Feng, B., et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505 (2018).
  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health. [Link]

  • Gadzała-Kopciuch, R. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. [Link]

  • Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. PubMed. [Link]

  • ICH Q2(R1) – Validation of Analytical procedures: Text and Methodology. European Medicines Agency. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • FDA Guidance for Industry – Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. In the absence of extensive empirical solubility data in peer-reviewed literature, this guide employs a predictive modeling approach using Hansen Solubility Parameters (HSP) to forecast the compound's behavior across a diverse range of organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is provided, empowering researchers to validate and expand upon these predictions. This guide is intended to be a practical resource for scientists in process development, formulation, and medicinal chemistry, enabling informed solvent selection and accelerating research timelines.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among these, solubility stands out as a critical parameter that dictates a compound's behavior at nearly every stage of development.[1] Poor solubility can lead to a cascade of complications, including low bioavailability, difficulties in formulation, and inaccurate results in bioassays.[1] Consequently, a thorough understanding of a compound's solubility profile in various solvent systems is not merely an academic exercise but a crucial element of risk mitigation and a driver of project success.

Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a piperazine-containing intermediate frequently utilized in the synthesis of more complex molecules for drug discovery. The piperazine ring, a common motif in pharmaceuticals, can influence properties such as a compound's basicity and its ability to form hydrogen bonds, both of which have a direct impact on solubility. A comprehensive understanding of the solubility of this intermediate is vital for:

  • Process Chemistry: Selecting appropriate solvents for reaction, work-up, and purification, thereby optimizing yield and purity.

  • Crystallization Studies: Identifying suitable solvent systems for obtaining the desired polymorphic form with optimal stability and handling characteristics.

  • Formulation Development: Providing foundational knowledge for the development of stable and effective formulations for preclinical and clinical studies.

Given the limited availability of public domain experimental data on the solubility of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, this guide adopts a dual approach: firstly, to predict its solubility profile using a well-established theoretical framework, and secondly, to provide a robust experimental protocol for its empirical determination.

Physicochemical Properties of Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility behavior. The key physicochemical properties of the target compound are summarized in the table below.

PropertyValueSource
Chemical Name tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate-
CAS Number 352437-09-3[2]
Molecular Formula C₁₈H₂₇BrN₂O₂[2]
Molecular Weight 399.33 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 138 - 145 °C[3]
Purity ≥ 97%[2]
SMILES CC(C)(C)OC(=O)N1CCN(CC2=CC=C(Br)C=C2)CC1-

Predictive Solubility Analysis: The Hansen Solubility Parameter (HSP) Approach

In the absence of experimental data, predictive models offer a powerful tool for estimating the solubility of a compound. The Hansen Solubility Parameter (HSP) model is a widely used and effective method based on the principle of "like dissolves like".[4] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space." The closer two points are, the more likely the substances are to be miscible.

Estimated Hansen Solubility Parameters for Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

The HSP for the target compound were estimated using the Van Krevelen group contribution method.[1][5] This method assigns specific values to the different functional groups within the molecule to calculate the overall HSP.

Molecular Breakdown for Group Contribution Analysis:

The structure of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate was dissected into the following functional groups for calculation:

  • 1 x >C< (tert-butyl quaternary carbon)

  • 3 x -CH₃ (tert-butyl methyl groups)

  • 1 x -COO- (ester group)

  • 2 x >N- (piperazine tertiary amines)

  • 4 x -CH₂- (piperazine and benzyl methylene groups)

  • 1 x >CH- (aromatic CH, assuming a simplified aromatic ring contribution)

  • 5 x =C< (aromatic carbons)

  • 1 x -Br (aromatic bromine)

Calculated Hansen Solubility Parameters:

ParameterValue (MPa½)
δD (Dispersion) 18.5
δP (Polar) 4.5
δH (Hydrogen Bonding) 5.8

Disclaimer: These values are theoretical estimations derived from a group contribution method and should be used as a predictive guide. Experimental validation is recommended.

Predicted Solubility in Common Organic Solvents

The compatibility between the target compound and various organic solvents can be estimated by calculating the "Hansen distance" (Ra) between them. A smaller Ra indicates a higher likelihood of good solubility.

The Hansen distance is calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

Where subscripts 1 and 2 refer to the solute and solvent, respectively.

The following table presents the calculated Hansen distances for tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate in a range of common organic solvents, ordered from smallest to largest Ra, predicting a trend from higher to lower solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (Hansen Distance) Predicted Solubility
Dichloromethane17.07.37.15.1Very High
Chloroform17.83.15.71.8Very High
Tetrahydrofuran (THF)16.85.78.03.8High
Toluene18.21.42.04.9High
Ethyl Acetate15.85.37.23.8High
Acetone15.510.47.08.1Moderate
Acetonitrile15.318.06.114.5Low
Isopropanol15.86.116.411.2Low
Ethanol15.88.819.414.5Very Low
Methanol14.712.322.318.9Very Low
Hexane14.90.00.010.0Very Low

Note: The predicted solubility is a qualitative interpretation of the calculated Hansen distance.

Interpretation of Predictive Data

The HSP analysis predicts that tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate will exhibit the highest solubility in chlorinated solvents like dichloromethane and chloroform. This is attributed to the close match in their dispersion and polar parameters. Aromatic solvents such as toluene, and moderately polar aprotic solvents like THF and ethyl acetate, are also predicted to be effective solvents.

Conversely, the compound is expected to have low solubility in highly polar protic solvents like methanol and ethanol, and very low solubility in nonpolar aliphatic solvents such as hexane. The significant mismatch in the hydrogen bonding parameter (δH) is the primary reason for the predicted poor solubility in alcohols.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

While predictive models provide valuable guidance, empirical determination of solubility remains the gold standard. The shake-flask method is a robust and widely accepted technique for measuring the thermodynamic solubility of a compound.[6] This protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment
  • Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate (as a solid)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or other suitable glass vessels with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil Step 2 sep1 Centrifuge to pellet undissolved solid equil->sep1 Step 3 sep2 Filter supernatant with 0.22 µm syringe filter sep1->sep2 Step 4 analysis1 Prepare serial dilutions of the clear filtrate sep2->analysis1 Step 5 analysis2 Quantify concentration via HPLC or UV-Vis analysis1->analysis2 Step 6 analysis3 Calculate solubility (e.g., in mg/mL or mol/L) analysis2->analysis3 Step 7

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform a serial dilution of the stock solution to create a series of calibration standards of known concentrations.

  • Sample Preparation for Solubility Measurement:

    • To a series of glass vials, add an excess amount of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is crucial.

    • Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not change between two consecutive time points.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for a short period to let the bulk of the solid settle.

    • To remove fine suspended particles, either centrifuge the vials at a high speed or directly filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent. The first few drops of the filtrate should be discarded to saturate the filter membrane.

  • Analysis:

    • Accurately dilute the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, we have established a theoretical framework for its solubility profile, indicating high solubility in chlorinated and aromatic solvents and lower solubility in polar protic and nonpolar aliphatic solvents.

Recognizing the importance of empirical validation, a detailed, step-by-step protocol for the shake-flask method has been presented. This robust methodology empowers researchers to determine the thermodynamic solubility of the compound with a high degree of confidence.

The integration of predictive modeling with a clear path to experimental verification provides a powerful and practical resource for scientists. By enabling more informed decisions in solvent selection for synthesis, purification, and formulation, this guide aims to streamline the research and development process, ultimately contributing to the more efficient advancement of new chemical entities.

References

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • PubChem. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Adscientis. Retrieved from [Link]

  • Just, O. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14356–14365. [Link]

  • Abbott, S. (n.d.). HSPiP - Hansen Solubility Parameters. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

  • Díaz de los Ríos, M., & Faife Pérez, E. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry. Retrieved from [Link]

  • Boron Molecular. tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate. Retrieved from [Link]

  • iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]

  • ResearchGate. (2024, January 21). Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules? Retrieved from [Link]

  • Yamamoto, H. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). Pirika.com. Retrieved from [Link]

  • Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.
  • MathWorks. (2025, July 5). SPHERES: Solubility Parameter Calculation. MATLAB Central File Exchange. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the N-alkylation of Boc-piperazine with 4-bromobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic N-alkylation in Modern Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved drugs. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including improved aqueous solubility and metabolic stability. The mono-protection of piperazine with a tert-butyloxycarbonyl (Boc) group offers a versatile platform for the synthesis of complex molecules. The Boc group effectively deactivates one of the nitrogen atoms, allowing for selective functionalization of the free secondary amine. Subsequent removal of the acid-labile Boc group provides an orthogonal handle for further synthetic transformations.

This application note provides a comprehensive guide to the N-alkylation of Boc-piperazine with 4-bromobenzyl bromide, a key transformation for introducing a versatile bromobenzyl group. The presence of the bromine atom on the aromatic ring serves as a valuable synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Reaction Principle and Mechanism

The N-alkylation of Boc-piperazine with 4-bromobenzyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophilic secondary amine of Boc-piperazine attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. This backside attack leads to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.

The reaction is typically carried out in the presence of a mild inorganic base, such as potassium carbonate (K₂CO₃), which serves a crucial role. The initial SN2 reaction results in the formation of a protonated piperazinium bromide salt. The potassium carbonate then acts as a proton scavenger, neutralizing the salt and regenerating the free amine of the product. This prevents the protonation of the starting Boc-piperazine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol

This protocol details a robust and scalable method for the synthesis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Boc-piperazine≥98%Commercially Available
4-Bromobenzyl bromide≥98%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderCommercially Available
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS gradeCommercially Available
HexanesACS gradeCommercially Available
Deionized Water
Brine (saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperazine (1.0 eq.).

  • Solvent and Base Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the Boc-piperazine. Add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add 4-bromobenzyl bromide (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate as a white to off-white solid.

Data and Expected Results

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.44 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 3.45 (s, 2H), 3.42 (t, J = 5.0 Hz, 4H), 2.38 (t, J = 5.0 Hz, 4H), 1.46 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 154.7, 137.9, 131.5, 131.0, 121.1, 80.0, 62.6, 52.8, 44.0, 28.4
Mass Spec (ESI+) m/z 355.1 [M+H]⁺, 357.1 [M+H+2]⁺

Note: The provided NMR and MS data are predicted based on the structure and data for analogous compounds. Actual experimental data should be used for confirmation.

Causality Behind Experimental Choices

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an ideal choice for the mono-protection of piperazine due to its stability under basic and nucleophilic conditions employed in the N-alkylation reaction. Its facile removal under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) allows for orthogonal deprotection and further functionalization of the newly unmasked secondary amine.

  • Choice of Base: Potassium carbonate is a mild, inexpensive, and readily available inorganic base. Its insolubility in many organic solvents can be advantageous, as it simplifies the work-up procedure through simple filtration. Stronger bases, such as sodium hydride, are generally not required and may lead to side reactions.

  • Solvent Selection: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction. Its high dielectric constant helps to solvate the ionic intermediates and transition state, thereby accelerating the reaction rate. Anhydrous conditions are crucial to prevent the hydrolysis of the alkylating agent and potential side reactions. Acetonitrile is another suitable solvent for this transformation.

  • Reaction Temperature: A moderately elevated temperature (60-80 °C) is typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant decomposition of the reactants or products. The benzylic position of 4-bromobenzyl bromide is activated towards SN2 displacement, making harsh reaction conditions unnecessary.

Visualizing the Workflow

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product Boc_Pip 1-Boc-piperazine Reaction_Step N-alkylation (SN2) Boc_Pip->Reaction_Step Bromobenzyl 4-Bromobenzyl bromide Bromobenzyl->Reaction_Step Base K₂CO₃ (Base) Base->Reaction_Step Solvent Anhydrous DMF (Solvent) Solvent->Reaction_Step Heat 60-80 °C Heat->Reaction_Step Workup Aqueous Work-up Reaction_Step->Workup Purification Flash Chromatography Workup->Purification Final_Product tert-Butyl 4-(4-bromobenzyl) piperazine-1-carboxylate Purification->Final_Product

Caption: Workflow for the N-alkylation of Boc-piperazine.

Troubleshooting and Self-Validation

A self-validating protocol includes checkpoints to ensure the reaction is proceeding as expected.

  • Reaction Monitoring: The progress of the reaction should be closely monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (1-Boc-piperazine) and the appearance of a new, less polar spot corresponding to the product are key indicators of a successful reaction. Co-spotting with the starting material is recommended for accurate assessment.

  • Incomplete Reaction: If the reaction stalls, as indicated by the persistence of starting material on TLC, a small additional portion of 4-bromobenzyl bromide and/or potassium carbonate can be added. Ensuring strictly anhydrous conditions is also critical for optimal results.

  • Side Product Formation: The primary potential side product is the dialkylated piperazine, where the Boc-protected nitrogen is also alkylated. This is generally not observed under the recommended mild basic conditions due to the deactivating effect of the Boc group. If dialkylation is observed, reducing the reaction temperature and using a stoichiometric amount of the alkylating agent can mitigate this.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the expected structure of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate.

Conclusion

The N-alkylation of Boc-piperazine with 4-bromobenzyl bromide is a highly efficient and versatile reaction that provides a key intermediate for the synthesis of diverse molecular scaffolds. The protocol described herein is robust, scalable, and utilizes readily available reagents. By understanding the underlying reaction mechanism and the rationale behind the experimental choices, researchers can confidently and successfully implement this important transformation in their synthetic endeavors.

References

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(04), 503-505. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Synthesis method of N-Boc piperazine.
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

  • tert-Butyl piperazine-1-carboxylate. PubChem. [Link]

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem. [Link]

  • The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C. ResearchGate. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate. Knapsack. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights and troubleshooting strategies for achieving high purity of this important building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Compound Characteristics & Initial Method Development

Q1: What are the key physicochemical properties of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate that influence its purification by column chromatography?

A1: Understanding the molecule's properties is the foundation of a successful purification strategy. Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a moderately polar, basic compound. Key characteristics include:

  • Physical State: Typically a white to off-white solid[1].

  • Solubility: Generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform, but poorly soluble in water.

  • Basicity: The presence of the piperazine nitrogen atom imparts basicity to the molecule. This is a critical consideration for silica gel chromatography, as the acidic nature of silica can lead to strong interactions, causing significant peak tailing[2][3].

  • Stability: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to strong acids and can be cleaved under such conditions[4][5]. While generally stable on silica gel, prolonged exposure or the presence of highly acidic sites can lead to partial deprotection. The bromobenzyl moiety is generally stable under standard chromatographic conditions.

Q2: I'm developing a TLC method to guide my column chromatography. What's a good starting solvent system, and what should I be looking for?

A2: A hexane/ethyl acetate system is a versatile and common choice for compounds of this polarity[6].

Recommended TLC Protocol:

  • Plate: Use a standard silica gel 60 F254 plate.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) and spot it onto the TLC plate.

  • Eluent: Start with a solvent system of 20% ethyl acetate in hexanes (v/v).

  • Development: Develop the plate in a chamber saturated with the eluent vapor.

  • Visualization: Visualize the spots under UV light (254 nm). The aromatic ring in your compound should be UV active. Staining with potassium permanganate can also be used.

  • Target Rf: Aim for an Rf value of approximately 0.2-0.3 for your target compound. This Rf value in the TLC system will typically translate to an elution volume of 3-5 column volumes in the corresponding flash column chromatography, which allows for good separation.

TLC Troubleshooting:

IssueObservationRecommended Action
High Rf Spot is near the solvent front (Rf > 0.5).Decrease the polarity of the eluent (e.g., switch to 10% EtOAc in hexanes).
Low Rf Spot remains near the baseline (Rf < 0.1).Increase the polarity of the eluent (e.g., switch to 30% or 40% EtOAc in hexanes).
Streaking/Tailing Spot is elongated instead of round.This is likely due to the basicity of the piperazine. Add 0.5-1% triethylamine (TEA) to your eluent system and re-run the TLC. This should result in a more compact spot.

dot graph TD { A[Start TLC Development] --> B{Develop TLC with 20% EtOAc/Hexanes}; B --> C{Analyze Rf}; C --> D{Rf > 0.5?}; D -- Yes --> E[Decrease Polarity (e.g., 10% EtOAc)]; D -- No --> F{Rf < 0.1?}; F -- Yes --> G[Increase Polarity (e.g., 30% EtOAc)]; F -- No --> H{Streaking Observed?}; H -- Yes --> I[Add 0.5-1% TEA to Eluent]; H -- No --> J[Optimal Rf (0.2-0.3) Achieved]; I --> J; G --> B; E --> B; }

TLC Method Development Workflow
Column Chromatography Protocol & Common Problems

Q3: I'm observing significant tailing of my product during column chromatography, leading to poor separation and mixed fractions. What is the cause, and how can I fix this?

A3: This is the most common issue encountered when purifying piperazine derivatives on silica gel. The tailing is a direct result of the interaction between the basic nitrogen of the piperazine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows the elution of the compound in an uneven manner.

The Solution: Mobile Phase Modification

The most effective solution is to add a small amount of a basic modifier to your eluent to "cap" the acidic sites on the silica gel, thereby preventing strong interactions with your compound.

  • Primary Recommendation: Add 0.5% to 1% (v/v) triethylamine (TEA) to your hexane/ethyl acetate mobile phase[7]. TEA is volatile and can be easily removed under reduced pressure after the purification.

  • Alternative: For very basic compounds, a solution of ammonia in methanol can be used, but for this specific molecule, TEA is generally sufficient and more convenient.

dot graph TD { subgraph "Interaction on Standard Silica" A[Silica Surface (Si-OH)] -- "Strong Acid-Base Interaction" --> B(Basic Piperazine); B --> C[Peak Tailing]; end subgraph "Interaction with TEA-Modified Mobile Phase" D[Silica Surface (Si-OH)] -- "Preferential Interaction" --> E(Triethylamine); F(Basic Piperazine) -. "Weak Interaction" .-> D; F --> G[Symmetrical Peak]; end }

Mitigation of Peak Tailing with TEA

Q4: Can you provide a detailed, step-by-step protocol for the column chromatography of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate?

A4: Certainly. This protocol assumes a crude product from the N-alkylation of tert-butyl piperazine-1-carboxylate with 4-bromobenzyl bromide.

Step 1: Preparation of the Mobile Phase

  • Prepare a stock solution of your chosen eluent (e.g., 20% EtOAc in hexanes) containing 1% TEA. For a 1 L stock, this would be 200 mL EtOAc, 790 mL hexanes, and 10 mL TEA.

Step 2: Column Packing (Slurry Method)

  • Choose an appropriately sized column based on the amount of crude material (a common rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • In a beaker, prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% EtOAc/hexanes with 1% TEA).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate the column by flushing with 2-3 column volumes of the starting eluent until the baseline is stable.

Step 3: Sample Loading

  • Wet Loading (Recommended for this compound): Dissolve your crude product in a minimal amount of a suitable solvent (DCM is a good choice). Using a pipette, carefully apply the solution to the top of the silica gel, allowing the solvent to absorb completely into the silica bed before adding more eluent.

  • Dry Loading: If your compound has poor solubility in the loading solvent, you can pre-adsorb it onto a small amount of silica gel. Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. The resulting free-flowing powder can then be carefully added to the top of the column.

Step 4: Elution and Fraction Collection

  • Begin eluting with a low-polarity solvent system (e.g., 10% EtOAc in hexanes + 1% TEA).

  • If your product does not elute, gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is shown in the table below.

  • Collect fractions and monitor their composition by TLC.

Step 5: Product Isolation

  • Combine the pure fractions containing your product.

  • Remove the solvent and TEA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.

  • Dry the purified product under high vacuum to obtain a solid.

Typical Gradient Elution Profile:

StepSolvent System (% EtOAc in Hexanes + 1% TEA)Column VolumesPurpose
15-10%2-3Elute non-polar impurities (e.g., residual 4-bromobenzyl bromide).
210-25% (Gradient)5-10Elute the target compound.
350%2-3Flush out highly polar impurities.
Troubleshooting Specific Impurities and Stability

Q5: What are the most likely impurities I will encounter, and how do I separate them?

A5: The most common synthesis of this compound is the N-alkylation of tert-butyl piperazine-1-carboxylate with 4-bromobenzyl bromide or chloride in the presence of a base[8]. The likely impurities are:

  • Unreacted tert-butyl piperazine-1-carboxylate: This is more polar than the product and will have a lower Rf. It will elute later from the column. A gradual increase in solvent polarity should provide good separation.

  • Unreacted 4-bromobenzyl bromide/chloride: This is significantly less polar than the product and will have a much higher Rf. It will elute early in the low-polarity mobile phase.

  • Bis-alkylation product (1,4-bis(4-bromobenzyl)piperazine): This is a potential byproduct if the Boc-piperazine is deprotected and reacts further. This impurity is less polar than the desired product and will elute earlier.

  • Solvent and Reagent Residues: Residual base (e.g., potassium carbonate) or solvent from the reaction (e.g., DMF) can be present. A proper aqueous work-up before chromatography is essential to remove these.

dot graph TD { rankdir=LR; node [shape=box]; A[Start Elution] --> B(Low Polarity Eluent); B --> C["Elutes First: 4-bromobenzyl bromide (non-polar)"]; B --> D(Gradually Increase Polarity); D --> E["Elutes Second: Target Product (moderate polarity)"]; D --> F(Higher Polarity Eluent); F --> G["Elutes Last: tert-butyl piperazine-1-carboxylate (more polar)"]; }

Elution Order of Common Species

Q6: I am concerned about the stability of the Boc group during chromatography. Can the silica gel or the TEA cause it to be removed?

A6: This is a valid concern. The Boc group is known to be labile under acidic conditions[9].

  • Silica Gel: Standard silica gel is acidic (pH ≈ 4-5) and can potentially cause slow degradation of the Boc group, especially if the compound is on the column for an extended period. This is another reason why tailing is detrimental, as it increases the residence time on the stationary phase.

  • Triethylamine (TEA): The addition of TEA to the mobile phase is beneficial for Boc group stability. By neutralizing the acidic sites on the silica, TEA creates a more neutral environment, which protects the Boc group from acid-catalyzed hydrolysis[2][7]. The Boc group is stable to basic conditions, so TEA itself will not cause deprotection.

References

Sources

Technical Support Center: Purification of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the expertise to diagnose purity issues and implement effective purification strategies, ensuring the integrity of your downstream applications.

Troubleshooting Guide: Isolating Your Pure Product

This section addresses specific issues that may arise during the work-up and purification of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate.

Q1: My final product is contaminated with unreacted 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine). How can I remove it?

A1: This is a common issue when a stoichiometric excess of the piperazine starting material is used to drive the reaction to completion. Fortunately, the basicity of the unreacted Boc-piperazine provides a straightforward method for its removal.

  • Causality: The desired product has its secondary amine alkylated, rendering it less basic than the starting Boc-piperazine. This difference in basicity can be exploited through a liquid-liquid extraction procedure.

  • Solution: Acidic Wash An acidic wash will protonate the more basic Boc-piperazine, rendering it water-soluble and allowing for its extraction into the aqueous phase, while the less basic product remains in the organic layer.

    Step-by-Step Protocol: Acidic Wash Extraction

    • Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl) or a saturated ammonium chloride (NH₄Cl) solution. The use of NH₄Cl is often preferred as it is less harsh and can help prevent any potential hydrolysis of the Boc-protecting group.

    • Separate the aqueous layer.

    • Repeat the wash step 1-2 more times to ensure complete removal of the Boc-piperazine.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q2: I'm observing a significant amount of unreacted 4-bromobenzyl bromide in my purified product. What is the best way to eliminate it?

A2: Residual electrophiles like 4-bromobenzyl bromide can be problematic for downstream reactions. Due to its non-polar nature, it often co-elutes with the product in normal-phase chromatography.

  • Causality: 4-bromobenzyl bromide is a non-polar compound and lacks the basic nitrogen of the desired product. This difference in polarity and chemical reactivity can be used for its removal.

  • Solution 1: Column Chromatography Careful optimization of the solvent system for silica gel column chromatography can effectively separate the product from the non-polar starting material.

    Step-by-Step Protocol: Column Chromatography

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column packed with a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in petroleum ether (e.g., 10:1 petroleum ether:ethyl acetate). This will allow the non-polar 4-bromobenzyl bromide to elute first.

    • Gradually increase the polarity of the eluent (e.g., to 5:1 or 3:1 petroleum ether:ethyl acetate) to elute the desired product.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the pure product fractions.

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

  • Solution 2: Scavenger Resin For a more targeted approach, a nucleophilic scavenger resin can be employed to react with and remove the excess alkylating agent.

Q3: My NMR analysis suggests the presence of a byproduct with two piperazine moieties. How did this happen and how can I remove it?

A3: This impurity is likely the result of a side reaction where the bromine of the desired product is substituted by another molecule of Boc-piperazine.

  • Causality: This disubstituted byproduct is significantly more polar than the desired monosubstituted product due to the presence of an additional piperazine ring.

  • Solution: Column Chromatography The significant difference in polarity makes silica gel column chromatography the most effective method for separation. The more polar disubstituted byproduct will have a much stronger affinity for the silica gel and will elute much later than the desired product. Follow the column chromatography protocol outlined in A2, ensuring to collect all fractions of the desired product before the more polar impurity begins to elute.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent initial technique for a quick purity check and for monitoring the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can identify the presence of impurities if their concentration is high enough to be detected.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q2: What are the optimal storage conditions for tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate?

A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and atmospheric components.

Q3: Can the Boc protecting group be accidentally cleaved during purification?

A3: Yes, the tert-butoxycarbonyl (Boc) group is labile to strong acids. During an acidic wash for the removal of unreacted Boc-piperazine, prolonged exposure to strong acids or the use of highly concentrated acids can lead to the cleavage of the Boc group. It is advisable to use a milder acidic solution like saturated ammonium chloride or to limit the exposure time to stronger acids and follow up immediately with a neutralizing wash.[1]

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization can be an effective purification technique if the compound is a solid and a suitable solvent system can be identified. This method is particularly good at removing small amounts of impurities. Experiment with various solvent systems, such as mixtures of a good solvent (e.g., ethyl acetate, isopropanol) and a poor solvent (e.g., hexanes, heptane), to find conditions that allow the desired product to crystallize out upon cooling, leaving impurities behind in the mother liquor.

Visualized Workflows

PurificationWorkflow cluster_purification Purification Steps Crude Crude Product Analysis Purity Analysis (TLC, NMR) Crude->Analysis Pure Pure Product (>98%) Analysis->Pure Purity OK Impure Impure Product Analysis->Impure Impurities Detected AcidWash Acidic Wash (Removes Boc-piperazine) Impure->AcidWash Basic Impurities Column Column Chromatography (Removes non-polar & polar impurities) Impure->Column Neutral/Polar Impurities AcidWash->Column Column->Pure

Caption: Decision workflow for the purification of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate.

Data Summary

Purification MethodTarget ImpurityPrinciple of SeparationRecommended Solvent System (for Chromatography)
Acidic Wash 1-(tert-butoxycarbonyl)piperazineDifference in BasicityN/A
Column Chromatography 4-bromobenzyl bromideDifference in PolarityPetroleum Ether:Ethyl Acetate (gradient)
Column Chromatography Disubstituted ByproductDifference in PolarityPetroleum Ether:Ethyl Acetate (gradient)
Recrystallization Minor ImpuritiesDifferential SolubilityEthyl Acetate/Hexanes

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (2018).
  • Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. (2010).
  • Nemeth, G., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Urbanczyk-Lipkowska, Z., & Chmielewski, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. [Link]

  • Wang, M., Wang, W., & Q. (2019). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2019 3rd International Conference on Materials Engineering and Functional Materials (ICMFFM 2019). [Link]

Sources

Technical Support Center: Solubility Solutions for tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate. This guide provides in-depth troubleshooting advice and practical, field-proven protocols to address one of the most common challenges encountered with this versatile building block: poor solubility in reaction media. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

Understanding the Challenge: Physicochemical Properties

Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a key intermediate in the synthesis of a wide array of biologically active molecules. However, its relatively large, nonpolar structure, while beneficial for downstream applications, often leads to limited solubility in common organic solvents. This can result in sluggish or incomplete reactions, catalyst deactivation, and difficulties in purification.

Based on data for structurally similar compounds and general principles of organic chemistry, we can infer the following physicochemical properties:

PropertyPredicted Value/ObservationImplication for Reactions
Appearance White to off-white solidHandling as a solid is straightforward, but dissolution can be slow.
Molecular Weight 384.33 g/mol High molecular weight contributes to lower solubility compared to smaller molecules.
Polarity Largely nonpolar with some polar functional groupsLimited solubility in highly polar or very nonpolar solvents. A balance is needed.
Water Solubility Poorly soluble[1]Aqueous-only reaction systems are generally not feasible without significant additives.
Organic Solvent Solubility Generally soluble in chlorinated solvents (DCM, chloroform) and some ethers (THF, dioxane), but may be sparingly soluble in hydrocarbons (toluene, hexanes) and some polar aprotic solvents (acetonitrile) at room temperature.[1]Solvent choice is critical and often requires optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues related to the solubility of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate in the context of typical cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Q1: My reaction is heterogeneous, with the starting material not fully dissolving. What is my first step?

A1: The first and most crucial step is to perform a systematic solvent screening. The goal is to identify a single solvent or a co-solvent system that can fully dissolve your starting material at the intended reaction temperature.

  • Rationale: A homogeneous reaction environment is generally preferred for optimal kinetics and reproducibility. Undissolved starting material can lead to inconsistent reaction rates and may not be available to the catalyst, resulting in incomplete conversion.

  • Troubleshooting Flowchart:

G cluster_0 Initial Observation: Incomplete Dissolution cluster_1 Step 1: Solvent Screening A Reaction is heterogeneous B Test solubility in common reaction solvents: Toluene, Dioxane, THF, DMF, DMSO A->B Start Here C Does a single solvent work at RT or elevated temperature? B->C D Proceed with that solvent. C->D Yes E Try co-solvent systems: e.g., Toluene/Ethanol, Dioxane/Water, THF/Water C->E No F Is the solution now homogeneous? E->F G Proceed with the co-solvent system. F->G Yes H Consider alternative strategies. F->H No

[Aryl-Br] + [Ar'-B(OH)2] --(Pd Catalyst, Ligand, Base, Solvent)--> [Aryl-Ar']

Caption: Key steps in a Suzuki-Miyaura coupling protocol.

Protocol 3: Example Buchwald-Hartwig Amination with a Focus on Solubility

This protocol is adapted for the amination of a poorly soluble aryl bromide.

Reaction Scheme:

Materials:

  • tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate (1.0 eq)

  • Amine (1.2 eq)

  • A suitable palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%)

  • A suitable biarylphosphine ligand (e.g., XPhos, RuPhos, 1.5-3 mol%)

  • A strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., sealed tube or Schlenk flask)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the aryl bromide, palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine coupling partner.

  • Seal the vessel and heat with vigorous stirring to a temperature that facilitates dissolution (typically 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and quench carefully with water or saturated aqueous NH₄Cl.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter, concentrate, and purify the product by flash column chromatography.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. BenchChem.
  • Chemistry LibreTexts. (2023).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11210451, tert-Butyl 4-((4-bromophenyl)amino)
  • BenchChem. (2025).
  • Bouling Chemical Co., Limited. (n.d.). Tert-Butyl 4-(2-Bromophenyl)
  • Li, G., & Zheng, G. (2019). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry, 21(15), 4133-4139.
  • Sigman, M. S., & Norrby, P.-O. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 84(17), 11363–11370.

Sources

Technical Support Center: Byproduct Characterization in the Synthesis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-alkylation of mono-Boc-piperazine. We provide in-depth troubleshooting, detailed analytical protocols, and mechanistic explanations to help you identify, control, and characterize reaction byproducts effectively.

Introduction: The Synthetic Pathway and Potential Pitfalls

The synthesis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a standard nucleophilic substitution reaction. It involves the alkylation of the secondary amine of N-Boc-piperazine with 4-bromobenzyl bromide, typically in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and compromise the yield and purity of the final product. Understanding the formation of these byproducts is the first step toward optimizing the reaction conditions.

BocPip tert-Butyl piperazine-1-carboxylate MainProduct tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate (Desired Product) BocPip->MainProduct Bromobenzyl 4-Bromobenzyl bromide Bromobenzyl->MainProduct Base (e.g., K₂CO₃) Solvent (e.g., ACN) DiSub 1,4-bis(4-bromobenzyl)piperazine (From unprotected piperazine) Bromobenzyl->DiSub QuatSalt Quaternary Ammonium Salt (Over-alkylation) MainProduct->QuatSalt Piperazine Piperazine (Starting material impurity) Piperazine->DiSub

Figure 1: Primary reaction pathway and common side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction crude shows multiple spots on the TLC plate. What are the likely identities of these impurities?

A1: Multiple spots on a TLC plate are a clear indication of a complex reaction mixture. Besides your desired product and unreacted starting materials, the most common byproducts in this synthesis are:

  • Quaternary Ammonium Salt: This is formed by the over-alkylation of the desired product. The already substituted nitrogen atom of the piperazine ring attacks another molecule of 4-bromobenzyl bromide.[1][2] This byproduct is highly polar and will typically have a very low Rf value, often streaking from the baseline, especially in less polar solvent systems.

  • 1,4-bis(4-bromobenzyl)piperazine (Dialkylated Impurity): This impurity arises if your N-Boc-piperazine starting material contains traces of unprotected piperazine.[3][4][5] Unprotected piperazine has two nucleophilic secondary amines, both of which can be readily alkylated. This byproduct is generally less polar than the desired mono-alkylated product.

  • Degradation Products of 4-Bromobenzyl Bromide: Benzyl halides can be unstable, particularly in the presence of base or nucleophiles over extended reaction times or at elevated temperatures.[6] This can lead to the formation of 4-bromobenzyl alcohol or bis(4-bromobenzyl) ether.

Causality: The formation of these byproducts is driven by reaction kinetics and stoichiometry. An excess of the alkylating agent (4-bromobenzyl bromide) significantly increases the probability of over-alkylation to form the quaternary salt.[7][8] The presence of highly nucleophilic, unprotected piperazine, even in small amounts, will almost certainly lead to the formation of the dialkylated species.

Q2: My mass spectrum shows a significant peak for a dialkylated species, but I used mono-Boc-piperazine. How can this happen and how is it prevented?

A2: The presence of 1,4-bis(4-bromobenzyl)piperazine is almost always due to contamination of the N-Boc-piperazine starting material with unprotected piperazine. Even a small percentage of this impurity can lead to a significant amount of the dialkylated byproduct, as piperazine is highly reactive.

Prevention Strategies:

  • Source High-Purity Reagents: Always use N-Boc-piperazine from a reputable supplier with a specified purity of >98%.[9]

  • Stoichiometric Control: While counterintuitive, using a slight excess (1.1 to 1.2 equivalents) of N-Boc-piperazine relative to the 4-bromobenzyl bromide can help ensure that the limiting alkylating agent is fully consumed before it can react with trace amounts of unprotected piperazine.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or HPLC. Once the 4-bromobenzyl bromide is consumed, the reaction should be quenched to prevent further side reactions.

Q3: I'm observing a highly water-soluble byproduct that I can't extract into my organic layer. What is it and how do I deal with it?

A3: A highly polar, water-soluble byproduct is the classic signature of a quaternary ammonium salt.[1][10] This salt is ionic and thus has a strong preference for the aqueous phase during workup.

Mechanism of Formation: The tertiary amine of your desired product, tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, acts as a nucleophile and attacks a second molecule of the electrophilic 4-bromobenzyl bromide. This results in a piperazinium salt with two benzyl groups on one nitrogen and a positive charge.

Mitigation and Control:

  • Control Reagent Addition: Add the 4-bromobenzyl bromide slowly and in a controlled manner to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the desired mono-alkylation over the subsequent over-alkylation.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures increase the rate of all reactions, including the formation of the quaternary salt.

  • Avoid Excess Alkylating Agent: Use a stoichiometric amount or a slight excess of the N-Boc-piperazine. An excess of the alkylating agent is the primary driver for this side reaction.

During workup, this salt will remain in the aqueous layer. While this simplifies the purification of your main product in the organic layer, its formation represents a loss of yield. The best strategy is prevention.

Analytical Characterization Workflow

A systematic approach is required to confidently identify and quantify the byproducts.

Start Reaction Mixture Sample TLC 1. Thin-Layer Chromatography (TLC) - Quick purity check - Guide for workup & column chromatography Start->TLC Workup 2. Aqueous Workup - Separate polar (Quat Salt) & organic components TLC->Workup HPLC 3. HPLC-MS Analysis - Separate all organic-soluble components - Obtain mass-to-charge (m/z) ratio for each peak Workup->HPLC Organic Layer NMR 4. NMR Spectroscopy (¹H, ¹³C) - Confirm structure of isolated product - Characterize structure of isolated impurities HPLC->NMR Fractions / Purified Components End Byproduct Structures Confirmed NMR->End

Figure 2: Systematic workflow for byproduct analysis.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method provides a robust starting point for separating the desired product from its common non-polar and moderately polar byproducts.

ParameterRecommended SettingRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle sizeStandard for separating moderately polar to non-polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive mode ESI-MS and helps in achieving sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compounds.
Gradient 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutesA broad gradient is effective for separating compounds with a range of polarities, from starting materials to less polar byproducts.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
UV Detection 254 nmThe aromatic rings in the product and byproducts absorb strongly at this wavelength.
MS Detector Electrospray Ionization (ESI), Positive ModeThe nitrogen atoms in the piperazine ring are easily protonated, making positive mode detection highly sensitive.

Expected Elution Order & m/z Values:

CompoundExpected Elution OrderExpected [M+H]⁺ (m/z)
tert-Butyl piperazine-1-carboxylate (Starting Material)1 (Most Polar)187.15
Desired Product 2 355.12 / 357.12
4-Bromobenzyl bromide (Starting Material)3N/A (neutral)
1,4-bis(4-bromobenzyl)piperazine (Dialkylated)4 (Least Polar)423.03 / 425.03

Note: Brominated compounds will show two characteristic mass peaks (M and M+2) in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11]

Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation

¹H NMR is invaluable for confirming the final structure and identifying key structural motifs of byproducts.

Expected Chemical Shifts for tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate in CDCl₃:

ProtonsExpected δ (ppm)MultiplicityIntegrationAssignment
Boc (tert-Butyl)~1.46singlet9H-(CH₃)₃
Piperazine CH₂~2.38triplet4H-CH₂-N-CH₂- (adjacent to N-benzyl)
Piperazine CH₂~3.42triplet4H-CH₂-N-CH₂- (adjacent to N-Boc)
Benzylic CH₂~3.45singlet2H-CH₂-Ar
Aromatic CH~7.20doublet2HAromatic protons ortho to -CH₂-
Aromatic CH~7.42doublet2HAromatic protons ortho to -Br

Key NMR Signatures for Byproducts:

  • Quaternary Ammonium Salt: Protons on the carbons adjacent to the positively charged nitrogen (the benzylic CH₂ and the four piperazine protons) will be significantly downfield-shifted compared to the desired product due to the deshielding effect of the positive charge.

  • 1,4-bis(4-bromobenzyl)piperazine: The spectrum will be highly symmetrical. You will observe a single signal for the eight piperazine protons and a single set of signals for the two identical 4-bromobenzyl groups. Crucially, the characteristic Boc singlet at ~1.46 ppm will be absent.

References

  • G. Prasanthi, et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. Available at: [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

  • Firth, J. D., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(5). Available at: [Link]

  • D'hooghe, M., & Törnroos, K. W. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 438-453. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section. Available at: [Link]

  • D'hooghe, M., & Törnroos, K. W. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Organics, 2(4), 438-453. Available at: [Link]

  • O'Brien, P., et al. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Synlett, 25(10), 1439-1443. Available at: [Link]

  • Podyacheva, E., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2182. Available at: [Link]

  • Szymańska, E., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 89-94. Available at: [Link]

  • Rane, V.P., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(4), 747-753. Available at: [Link]

  • Gan, L. H., et al. (1996). Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. Journal of Colloid and Interface Science, 183(2), 329-338. Available at: [Link]

  • A. F. M. Fahmy, et al. (2017). Alkylation-Elimination Reaction in Quaternary Ammonium Salts. Organic & Inorganic chemistry International Journal, 2(2). Available at: [Link]

  • National Center for Biotechnology Information. 4-Bromobenzyl bromide. PubChem Compound Database. Available at: [Link]

  • Cymerman Craig, J., et al. (1955). 1-benzylpiperazine. Organic Syntheses, 35, 24. Available at: [Link]

  • U.S. Army Armament Research and Development Command. (1983). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Defense Technical Information Center. Available at: [Link]

  • Wang, X., et al. (2019). Synthesis method of N-Boc piperazine. Google Patents (CN108033931B).
  • Lupu, M., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1438. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Kinase Inhibitor SAR: Evaluating the Efficacy of tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Kinase Drug Discovery

In the landscape of modern therapeutics, particularly oncology, protein kinases remain a dominant target class. The success of kinase inhibitors hinges on the meticulous process of Structure-Activity Relationship (SAR) studies, which systematically dissect a molecule to optimize its potency, selectivity, and pharmacokinetic properties. Within the medicinal chemist's toolkit, certain molecular fragments appear with remarkable frequency due to their favorable characteristics. The piperazine ring is one such "privileged scaffold," prized for its unique combination of structural rigidity, conformational flexibility, and synthetic versatility.[1][2][3]

This guide provides an in-depth technical evaluation of a specific, highly functional building block: tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate . We will dissect its molecular attributes, compare its performance against common alternatives, and provide actionable experimental protocols to demonstrate its utility in a real-world kinase inhibitor SAR campaign. The objective is not merely to present data, but to illuminate the causal logic behind its efficacy as a strategic tool in drug design.

Deconstructing the Core Building Block: A Trifecta of Functionality

The utility of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate stems from the distinct roles played by its three primary components. Understanding these roles is fundamental to leveraging the scaffold effectively.

  • The Piperazine Core: This six-membered heterocycle is the heart of the scaffold. Its two nitrogen atoms provide a combination of features: they can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. This dual nature is crucial for anchoring a ligand within a kinase's ATP-binding site.[1] Furthermore, the piperazine ring typically adopts a stable chair conformation, which serves as a rigid linker to orient appended functional groups into specific spatial arrangements, a critical factor for target engagement.[4]

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group serves as a reliable and strategically essential "mask" for one of the piperazine nitrogens. This protection is pivotal for synthetic control, preventing undesired side reactions and allowing for the selective functionalization of the N-1 nitrogen.[1] Its widespread use is due to its stability under many reaction conditions and its clean, straightforward removal under acidic conditions (e.g., with trifluoroacetic acid), which is a crucial step for subsequent coupling reactions.

  • The 4-Bromobenzyl Group: This moiety is the primary probe for exploring a key hydrophobic region of the kinase active site. The benzyl group itself is designed to occupy the pocket adjacent to the adenine region of ATP. The strategic placement of a bromine atom at the para-position is a masterstroke of medicinal chemistry design for two reasons:

    • A Synthetic Handle: Bromine is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a diverse library of analogues, where the bromine is replaced with various aryl, heteroaryl, or alkyl groups to comprehensively map the SAR of the hydrophobic pocket.

    • Pharmacological Contributor: The bromine atom itself contributes to binding through halogen bonding and hydrophobic interactions, often enhancing potency even before further modification.

Caption: Chemical structure of the core building block.

Comparative Analysis: Positioning Against Alternatives

The selection of a building block is a critical decision point in a drug discovery campaign. The efficacy of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is best understood when compared objectively with alternative scaffolds designed to fulfill a similar role.

Featuretert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate Alternative 1: Piperidine Analog Alternative 2: Acyclic Diamine Linker Alternative 3: Benzylpiperazine (No Bromine)
Scaffold Rigidity High (Chair conformation)High (Chair conformation)Low (High rotational freedom)High (Chair conformation)
Rationale Pre-organizes the molecule for binding, reducing the entropic penalty upon target engagement.Similar rigidity to piperazine, providing a stable vector.High flexibility can make it difficult to achieve a consistent, high-affinity binding pose.Rigidity is maintained.
Synthetic Handles 2 (N-1 after deprotection, C-Br for coupling)2 (N-1 after deprotection, functional group on ring)2 (Terminal amines)1 (N-1 after deprotection)
Rationale Offers two distinct and orthogonal vectors for SAR exploration, maximizing library diversity from a single core.Lacks the versatile bromine handle for rapid aryl diversification.Functionalization is straightforward but lacks the defined spatial orientation.Severely limits SAR exploration of the hydrophobic pocket without re-synthesis of the core.
Key Interactions H-bonding (N atoms), Hydrophobic (benzyl), Halogen bonding (Br)H-bonding (N atom), Hydrophobic (benzyl)H-bonding (N atoms)H-bonding (N atoms), Hydrophobic (benzyl)
Rationale The combination of interactions provides multiple anchor points, often leading to higher initial potency.Fewer potential interaction points compared to the piperazine analog.Interactions are less defined due to conformational flexibility.Lacks the potential for halogen bonding or a convenient synthetic diversification point.
Physicochemical Impact The second nitrogen can be used to tune basicity and improve aqueous solubility.[3]Generally more lipophilic than the piperazine equivalent.Can significantly increase polarity, but may also increase undesirable H-bonding potential.Similar to the core scaffold but without the bromine's contribution to lipophilicity.
Verdict Highly Efficacious: Offers an optimal balance of structural rigidity, synthetic versatility, and diverse interaction potential, making it a superior choice for comprehensive SAR studies.Viable but Limited: Useful for assessing the role of the second nitrogen but lacks the synthetic flexibility for deep SAR exploration of the hydrophobic pocket.Context-Dependent: May be useful for flexible targets or as a simple linker, but generally less suitable for optimizing potency in well-defined pockets.Suboptimal for SAR: A poor choice for an initial SAR campaign as it provides no avenue for exploring the critical hydrophobic pocket without starting synthesis from scratch.

Experimental Validation: Protocols for a Self-Validating SAR Campaign

To translate theory into practice, we present a condensed workflow. These protocols are designed to be self-validating, with built-in checks to ensure data integrity.

Workflow Overview: From Synthesis to Screening

The logical flow of an SAR campaign using our target scaffold involves synthesizing a small, focused library of compounds and then evaluating their biological activity.

Caption: Experimental workflow for a kinase inhibitor SAR campaign.

Protocol 1: Synthesis of a Focused Inhibitor Library

This protocol outlines the synthesis of a small set of analogs to probe the hydrophobic pocket of a target kinase (e.g., a hypothetical Tyr Kinase X).

Step 1: Boc Deprotection of the Core Scaffold

  • Dissolve tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Self-Validation: Confirm complete consumption of starting material and formation of the deprotected product, 1-(4-bromobenzyl)piperazine.

  • Concentrate the reaction mixture in vacuo. Neutralize with a saturated aqueous solution of NaHCO₃ and extract the product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free base.

Step 2: Coupling to a Kinase-Relevant Heterocycle

  • To a solution of 1-(4-bromobenzyl)piperazine (1.1 eq) and a suitable chloro-heterocycle (e.g., 4-amino-2-chloro-pyrimidine, 1.0 eq) in isopropanol, add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Self-Validation: Monitor reaction progress by LC-MS to confirm the formation of the desired coupled product.

  • Cool the reaction, concentrate, and purify by column chromatography to yield the parent inhibitor. Characterize by ¹H NMR and HRMS.

Step 3: Diversification via Suzuki Coupling

  • In a microwave vial, combine the parent inhibitor (1.0 eq), a selected boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Add a solvent mixture of dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 15-30 minutes.

  • Self-Validation: After cooling, analyze a small aliquot by LC-MS to confirm product formation and consumption of starting material.

  • Purify the crude product via preparative HPLC to obtain the final, high-purity analog for testing.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

This protocol uses a luminescence-based assay to determine the IC₅₀ value of each synthesized compound.

  • Compound Preparation: Prepare a 10 mM stock solution of each purified inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Assay Plate Setup:

    • Add 5 µL of kinase buffer to all wells.

    • Add 1 µL of the compound dilution series.

    • Controls (Self-Validation): Include wells with DMSO only (0% inhibition, negative control) and a known potent inhibitor like Staurosporine (100% inhibition, positive control).

  • Kinase Reaction:

    • Add 2 µL of the target kinase solution (e.g., Tyr Kinase X) to all wells except the "no enzyme" control.

    • Add 2 µL of the peptide substrate/ATP mixture to initiate the reaction. The ATP concentration should be at or near its Km value for the kinase to ensure competitive inhibitors are accurately measured.[5]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well; higher kinase activity results in lower ATP and a weaker signal.

    • Incubate for 10 minutes to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Illustrative Data and Interpretation

To demonstrate the power of this approach, consider the following hypothetical SAR data for our target, Tyr Kinase X.

Compound IDModification at Bromine PositionIC₅₀ (nM)Interpretation
Parent-01 -Br850The core scaffold shows modest initial activity. The bromine provides a vector for optimization.
Analog-02 -Phenyl250Replacing Br with a simple phenyl group improves potency, suggesting the pocket accommodates additional hydrophobic bulk.
Analog-03 -4-Methoxyphenyl75The addition of a para-methoxy group significantly enhances potency. This suggests the presence of a hydrogen bond acceptor or a favorable polar interaction deep within the pocket.
Analog-04 -3-Chlorophenyl950The meta-chloro substitution is detrimental, indicating a potential steric clash or an unfavorable electronic interaction at this position.
Analog-05 -2-Methylphenyl1500The ortho-methyl group drastically reduces activity, strongly suggesting a steric blockade at the entrance to this sub-pocket.

This focused dataset, generated from a single, versatile starting material, provides clear, actionable insights. It validates the hypothesis that the 4-position of the benzyl ring is a critical site for interaction and directs future synthetic efforts toward exploring substitutions at this position with other hydrogen-bond accepting groups.

Conclusion

The efficacy of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate in kinase inhibitor SAR is not accidental; it is the result of intelligent design that combines a privileged core (piperazine) with strategic functional handles (Boc and bromobenzyl). This building block provides an unparalleled balance of structural pre-organization and synthetic flexibility, enabling medicinal chemists to conduct rapid, logical, and data-rich SAR campaigns. By facilitating a systematic exploration of key binding interactions, it accelerates the journey from a modest hit to a potent and selective lead candidate, embodying the principles of modern, efficient drug discovery.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). [Source Not Publicly Available]
  • Donnelly, A. C., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Request PDF. [Link]

  • Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. [Link]

  • Gangjee, A., et al. (2010). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kurek, J., et al. (2015). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]

  • El-Damasy, D. A., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Zhang, Y., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • Wang, Y., et al. (2021). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Szałach, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Eyers, P. A., et al. (2022). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central. [Link]

  • Firth, A., et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. [Link]

  • Li, Z., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

  • Cichońska, E., et al. (2021). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PubMed Central. [Link]

  • Lee, H., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. [Link]

  • Zhang, T., et al. (2022). Advances in reversible covalent kinase inhibitors. PubMed Central. [Link]

  • Kciuk, M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 4-Benzylpiperazine Scaffold

The 4-benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a diverse range of biologically active compounds. Its inherent structural features—a six-membered heterocyclic piperazine ring attached to a benzyl group—provide a unique combination of rigidity and conformational flexibility, making it an ideal starting point for the development of ligands targeting various receptors and transporters in the central nervous system (CNS).[1][2] Trivial modifications to this core structure can lead to significant changes in pharmacological activity, allowing for the fine-tuning of potency and selectivity.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-benzylpiperazine derivatives, with a focus on their interactions with monoamine transporters and sigma receptors. We will delve into the experimental data that underpins our understanding of how specific structural modifications influence biological activity, and provide detailed protocols for the key assays used in their characterization.

The Core Scaffold: Key Regions for Modification

The pharmacological profile of a 4-benzylpiperazine derivative is primarily determined by the nature and position of substituents at three key regions of the molecule. Understanding the role of each region is fundamental to designing compounds with desired biological activities.

Caption: Key regions for chemical modification on the 4-benzylpiperazine scaffold.

  • The Benzyl Ring: Substitutions on this aromatic ring are critical determinants of affinity and selectivity for various targets. The nature (electron-donating or electron-withdrawing) and position (ortho, meta, para) of these substituents can dramatically alter the compound's interaction with its binding site.[4]

  • The Piperazine Ring: This central ring provides a key basic nitrogen atom that is often crucial for receptor interaction. Modifications to the ring itself, such as the introduction of substituents, can influence the overall conformation and physicochemical properties of the molecule.

  • The N1-Position Substituent: The second nitrogen atom of the piperazine ring offers another point for modification. The size and nature of the substituent at this position can significantly impact potency and selectivity, often by interacting with secondary binding pockets on the target protein.

Comparative SAR at Key CNS Targets

The versatility of the 4-benzylpiperazine scaffold is evident in its ability to be tailored to interact with a range of CNS targets. Here, we compare the SAR for two major classes of targets: monoamine transporters and sigma receptors.

Monoamine Transporters (DAT, SERT, NET)

4-Benzylpiperazine derivatives are well-known for their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, leading to various psychopharmacological effects.[5]

Key SAR Observations for DAT Affinity:

  • Benzyl Ring Substitution: The presence of electron-withdrawing groups at the C4-position of the N-benzyl ring is generally beneficial for DAT binding affinity.[6] This suggests that the electronic properties of the benzyl ring play a significant role in the interaction with the transporter.

  • N1-Substituent: The nature of the substituent on the other piperazine nitrogen is crucial. For instance, in the GBR series of compounds, which are structurally related to 4-benzylpiperazines, extended alkyl and arylalkyl substituents are well-tolerated and can lead to high DAT affinity (Ki values in the range of 8–30 nM).[1]

Table 1: Comparative Affinity of GBR 12909 Analogs for Monoamine Transporters

CompoundR-Group (on N1)DAT Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Selectivity
GBR 129093-phenylpropyl3.712634
Analog 1H423388
Analog 23-phenylprop-2-enyl0.9135150

Data compiled from multiple sources.

The data in Table 1 illustrates how modifications at the N1-position can significantly impact both potency and selectivity. The introduction of a double bond in the phenylpropyl sidechain (Analog 2) increases DAT affinity and selectivity over SERT compared to the parent compound, GBR 12909.

Sigma (σ) Receptors

Sigma receptors are a unique class of intracellular proteins that have been implicated in a variety of neurological and psychiatric conditions. 4-Benzylpiperazine derivatives have been developed as potent and selective sigma receptor ligands.

Key SAR Observations for Sigma-1 (σ₁) Receptor Affinity:

  • N-Benzyl Substituents: The substitution pattern on the N-benzyl ring is a key determinant of σ₁ affinity. A study of various substituted 4-benzylpiperazines revealed that compounds with a benzodioxolylmethyl group at the N1-position and different substituents on the N4-benzyl ring exhibit low nanomolar affinity for σ₁ receptors.

  • High Selectivity: Many of these derivatives show high selectivity for σ₁ over σ₂ receptors, with selectivity ratios (Kᵢ σ₂/Kᵢ σ₁) often exceeding 100.

Table 2: Comparative Affinity of 4-Benzylpiperazine Derivatives for Sigma Receptors

CompoundR-Group (on N4-benzyl)σ₁ Kᵢ (nM)σ₂ Kᵢ (nM)σ₂/σ₁ Selectivity
1 H0.816175
2 4-CH₃0.914853
3 4-F0.434093
4 4-Br0.524179
5 4-I0.654569
6 4-NO₂0.735575

All compounds have a 1,3-benzodioxol-5-ylmethyl group at the N1 position. Data extracted from a study on σ₁ receptor ligands.

The data in Table 2 demonstrates that a variety of substituents on the N4-benzyl ring are well-tolerated, all resulting in high affinity for the σ₁ receptor. The high selectivity over the σ₂ receptor makes these compounds valuable tools for studying the physiological roles of the σ₁ receptor.

Experimental Protocols for SAR Determination

The elucidation of the structure-activity relationships discussed above relies on robust and reproducible experimental assays. Below are detailed, step-by-step protocols for two fundamental assays used to characterize 4-benzylpiperazine derivatives.

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the dopamine transporter. The principle is to measure the ability of a non-labeled test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express DAT (e.g., rat striatum) or cells engineered to express DAT in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • To each well, add the following in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428).

      • Varying concentrations of the test compound (typically in a serial dilution).

      • The membrane preparation.

    • Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known DAT inhibitor, e.g., GBR 12909).

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation (e.g., rat striatum) Mix Mix Components in 96-well Plate Membrane->Mix Radioligand Radioligand Solution (e.g., [3H]WIN 35,428) Radioligand->Mix Compound Test Compound (Serial Dilution) Compound->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Rapid Filtration (Separates Bound/Unbound) Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Count->Calculate ChengPrusoff Calculate Ki using Cheng-Prusoff Equation Calculate->ChengPrusoff

Caption: Workflow for a radioligand binding assay to determine DAT affinity.

Protocol 2: Neurotransmitter Uptake Assay

This protocol measures the functional activity of a compound by quantifying its ability to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells expressing the corresponding transporter.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line, such as human embryonic kidney (HEK 293) cells or neuroblastoma cells (SH-SY5Y), that have been stably or transiently transfected to express the human dopamine transporter (hDAT).

    • Plate the cells in a 96-well plate and grow them to a confluent monolayer.

  • Uptake Assay:

    • Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical as this measures the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate from each well to a scintillation vial.

    • Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake from control wells containing a known potent DAT inhibitor (e.g., GBR 12909).

    • Subtract the non-specific uptake from all other values.

    • Plot the percentage of inhibition of [³H]dopamine uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the dopamine uptake.

Mechanism of Action: Inhibition of Dopamine Reuptake

4-Benzylpiperazine derivatives that are active at the dopamine transporter typically function as competitive inhibitors. They bind to the transporter protein, preventing it from binding to and translocating dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[5]

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicle DA_out Dopamine Vesicle->DA_out Release DA_in Dopamine DAT Dopamine Transporter (DAT) DA_out->DAT Reuptake Receptor Dopamine Receptor DA_out->Receptor Binding & Signaling BZP 4-Benzylpiperazine Derivative BZP->DAT Blocks

Caption: Mechanism of dopamine reuptake inhibition by a 4-benzylpiperazine derivative.

Conclusion and Future Directions

The 4-benzylpiperazine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective ligands for a variety of CNS targets. The structure-activity relationships discussed in this guide highlight the key structural features that can be modulated to fine-tune the pharmacological profile of these derivatives. The ability to systematically alter substituents on the benzyl and piperazine rings allows for the optimization of affinity and selectivity for monoamine transporters and sigma receptors.

Future research in this area will likely focus on the development of compounds with even greater selectivity for specific receptor subtypes, which could lead to therapeutic agents with improved efficacy and reduced side effects. Furthermore, the use of computational modeling and X-ray crystallography will continue to provide a more detailed understanding of the molecular interactions between these ligands and their targets, further guiding the rational design of novel 4-benzylpiperazine derivatives.

References

  • Choi, S.-W., Elmaleh, D. R., Hanson, R. N., & Fischman, A. J. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR12909) as high-affinity probes for the dopamine transporter. Journal of Medicinal Chemistry, 43(21), 3923–3931. [Link]

  • Deo, A. K., & Borchard, R. T. (2007). DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods. Journal of Chemical Information and Modeling, 47(3), 1109–1119. [Link]

  • Deo, A. K., & Borchard, R. T. (2007). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Journal of Chemical Information and Modeling, 47(3), 1109-1119. [Link]

  • Feldman, D. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience, 17, 1142510. [Link]

  • German, C. L., Baladi, M. G., McFadden, L. M., Hanson, J. E., & Fleckenstein, A. E. (2015). The dopamine transporter: an unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of Neuroinflammation, 12, 227. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Hiranita, T., Wilkinson, D. S., Hong, S. K., Zou, M.-F., & Newman, A. H. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6759–6763. [Link]

  • Izenwasser, S., & Newman, A. H. (2000). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 43(21), 3932–3940. [Link]

  • Katz, J. L., Izenwasser, S., & Kline, R. H. (2000). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current Medicinal Chemistry, 7(1), 43-66. [Link]

  • Kim, D. I., Lee, J., Paudel, K. R., & Cheon, S. H. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 27(4), 392–400. [Link]

  • Lever, J. R., Miller, D. K., & Wightman, R. M. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 19(9), 2879–2887. [Link]

  • Matti, A., Collina, S., Gaggeri, R., & Rossi, D. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(12), 2249–2260. [Link]

  • Mazei-Robison, M. S., & Blakely, R. D. (2006). Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. Current Topics in Developmental Biology, 75, 1–38. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Paudel, K. R., Kim, D. W., & Cheon, S. H. (2018). Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry, 26(22), 5851–5861. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41–50. [Link]

  • Tuccinardi, T., Granchi, C., & Minutolo, F. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(12), 2249-2260. [Link]

  • Verma, A., & Singh, D. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537. [Link]

  • Vuppalanchi, R., & Appenroth, D. (2010). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit1.23. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Purity Analysis of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and regulatory compliance. The compound tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, a key building block in the synthesis of various biologically active molecules, is no exception. Variations in purity from different commercial suppliers can introduce unforeseen variables into synthetic pathways, potentially leading to lower yields, the formation of difficult-to-remove impurities, and in the worst-case scenario, misleading biological data.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous purity comparison of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate sourced from different suppliers. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three representative suppliers. Our approach is grounded in the principles of analytical chemistry, ensuring a robust and self-validating system for assessing product quality.

The Critical Role of Purity in Synthesis and Drug Discovery

The presence of impurities in a starting material like tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate can have cascading effects on a multi-step synthesis. Reactive impurities can participate in side reactions, leading to a complex product mixture and complicating purification. Even seemingly innocuous, non-reactive impurities can be problematic, as they may be carried through subsequent synthetic steps and ultimately compromise the purity of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of the purity profile of this key intermediate is paramount.

A Multi-faceted Approach to Purity Determination

To obtain a comprehensive understanding of a compound's purity, it is essential to employ a suite of orthogonal analytical techniques. No single method can provide a complete picture. In this guide, we will utilize High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative purity assessment and the detection of non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and as a powerful tool for quantitative purity determination (qNMR).[1][2][3][4][5]

Experimental Workflow

The overall experimental workflow for the comparative purity analysis is depicted in the following diagram:

Purity Comparison Workflow Experimental Workflow for Purity Comparison cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample Acquisition Acquire Samples (Suppliers A, B, C) Sample Preparation Prepare Stock Solutions (e.g., in Acetonitrile/Water) Sample Acquisition->Sample Preparation HPLC-UV HPLC-UV Analysis (Purity Assay, Impurity Profiling) Sample Preparation->HPLC-UV GC-MS GC-MS Analysis (Volatile Impurities) Sample Preparation->GC-MS NMR NMR Spectroscopy (Structural Confirmation, qNMR) Sample Preparation->NMR Data Interpretation Interpret Chromatograms and Spectra HPLC-UV->Data Interpretation GC-MS->Data Interpretation NMR->Data Interpretation Comparative Table Generate Comparative Purity Tables Data Interpretation->Comparative Table Conclusion Draw Conclusions on Supplier Quality Comparative Table->Conclusion

Caption: Overall workflow for the comparative purity analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Analysis

Rationale: HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds. By separating the main compound from its impurities, we can accurately quantify the purity as a percentage of the total peak area. The use of a UV detector is appropriate for this compound due to the presence of a chromophore (the bromobenzyl group).

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample from each supplier and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Rationale: GC-MS is highly effective for the separation and identification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[1][2][3][6] The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity column (e.g., DB-17 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of each sample in a suitable solvent such as dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an indispensable tool for unambiguous structure confirmation.[7] Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a sample peak to that of a certified internal standard of known concentration.[4][5][8][9] This method is orthogonal to chromatographic techniques and can detect impurities that are not UV-active or are non-volatile.[4]

Protocol for Structural Confirmation and Impurity Identification (¹H NMR):

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of each sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters:

    • A standard ¹H NMR experiment.

    • Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • A relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for quantitative assessment.

Protocol for Quantitative NMR (qNMR):

  • Internal Standard: Use a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone) that has a simple spectrum with peaks that do not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into the same vial. Dissolve in a known volume of a suitable deuterated solvent.

  • Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Purity Analysis: A Hypothetical Case Study

To illustrate the application of these methodologies, we present hypothetical data for tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate obtained from three different fictional suppliers: Supplier A, Supplier B, and Supplier C.

Table 1: HPLC-UV Purity Comparison
SupplierPurity by HPLC-UV (% Area)Number of Impurities Detected (>0.05%)Major Impurity (%)
Supplier A 99.520.25
Supplier B 98.250.80
Supplier C 99.130.45
Table 2: GC-MS Impurity Profile
SupplierVolatile Impurities DetectedIdentity of Major Volatile Impurity
Supplier A Toluene (trace)Toluene
Supplier B Dichloromethane, TolueneDichloromethane
Supplier C Toluene (trace)Toluene
Table 3: ¹H NMR Spectroscopy Summary
SupplierStructural ConfirmationObservable ImpuritiesqNMR Purity (%)
Supplier A Conforms to structureMinor unidentified aliphatic signals99.3
Supplier B Conforms to structureSignificant signals corresponding to residual starting material97.9
Supplier C Conforms to structureSignals consistent with over-alkylation product98.8

Discussion and Interpretation of Results

Based on our hypothetical multi-technique analysis, a clear differentiation in the quality of the material from the three suppliers emerges.

  • Supplier A provides the material with the highest purity as determined by all three analytical methods. The HPLC-UV analysis shows a purity of 99.5% with only two minor impurities.[10] The GC-MS data indicates only trace amounts of a common solvent, toluene, and the qNMR result corroborates the high purity at 99.3%. The minor aliphatic signals in the ¹H NMR spectrum warrant further investigation but are at a very low level.

  • Supplier B's material is of significantly lower quality. The HPLC-UV purity is the lowest at 98.2%, with a notable major impurity at 0.80%. The GC-MS analysis reveals the presence of dichloromethane, a regulated solvent, which could be a concern for downstream applications. The ¹H NMR spectrum shows signals that could be attributed to unreacted starting materials, and the qNMR purity of 97.9% is consistent with the chromatographic data.

  • Supplier C offers a product of intermediate quality. While the HPLC purity of 99.1% is good, the ¹H NMR data suggests the presence of an over-alkylation product, which could be a challenging impurity to remove in subsequent steps. The qNMR purity of 98.8% aligns with this observation.

Conclusion and Recommendations

This comprehensive guide outlines a robust, multi-faceted analytical approach for the comparative purity assessment of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate from different suppliers. The combination of HPLC-UV, GC-MS, and NMR spectroscopy provides a detailed and reliable purity profile, enabling an informed decision on supplier selection.

Based on our hypothetical data, Supplier A would be the recommended choice due to the consistently high purity and low impurity levels observed across all analytical techniques. While the material from Supplier C may be acceptable for some applications, the presence of a structurally related impurity should be carefully considered. The product from Supplier B, with its lower purity and presence of a regulated solvent, would likely be deemed unsuitable for use in a regulated drug development program without further purification and characterization.

Ultimately, the choice of supplier should be based on a thorough risk assessment that considers the specific requirements of the synthetic process and the final application of the compound. By implementing the rigorous analytical strategies detailed in this guide, researchers can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity of their research and development efforts.

References

  • Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Shiva Raj, K., Siva Kumari, K., & Vijaya Bhaskar, B. (2010). A simple GC method for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 9(4), 484-489.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Bouling Chemical Co., Limited. Tert-Butyl 4-(2-Bromophenyl)Piperazine-1-Carboxylate. [Link]

  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • PubChem. tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. [Link]

  • Giraudeau, P., & Akoka, S. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9267-9268.
  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81.
  • ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]

  • ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • PubChem. tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. [Link]

  • Wang, J., Liu, D., Zhang, C., & Wang, L. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(34), 4429-4436.
  • Chemistry Stack Exchange. Calculating purity from NMR spectrum. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. In the synthesis of novel compounds, such as tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate, a key intermediate in many pharmaceutical discovery pipelines, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity. The piperazine moiety, in particular, is a prevalent scaffold in drug design, valued for its ability to modulate physicochemical properties like solubility and basicity, thereby enhancing pharmacokinetic profiles.[1]

This guide provides an in-depth, practical comparison of the primary spectroscopic techniques used to verify the structure of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate. Moving beyond a simple recitation of data, we will explore the causal reasoning behind the expected spectral outcomes, offering a framework for not only confirming the target structure but also for identifying potential impurities or side products.

The Analytical Workflow: A Multi-Faceted Approach

No single technique provides a complete structural picture. True confidence in a molecule's identity is achieved by integrating data from orthogonal methods. Our approach relies on the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Synthesized Product (tert-butyl 4-(4-bromobenzyl) piperazine-1-carboxylate) H_NMR ¹H NMR (Proton Environment & Connectivity) start->H_NMR Sample C_NMR ¹³C NMR (Carbon Skeleton) start->C_NMR Sample MS Mass Spectrometry (Molecular Weight & Fragmentation) start->MS Sample FTIR FTIR (Functional Groups) start->FTIR Sample final Verified Structure & Purity H_NMR->final Integrated Data C_NMR->final Integrated Data MS->final Integrated Data FTIR->final Integrated Data

Caption: Workflow for Spectroscopic Structural Confirmation.

Molecular Structure Overview

Before delving into the spectra, let's visualize the target molecule and label the key proton and carbon environments that we expect to resolve.

Caption: Structure of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate with key atom labeling.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise connectivity of a molecule. It provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (multiplicity).

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving complex multiplicities.[2]

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for our target molecule. These predictions are based on established chemical shift values for N-Boc-piperazine and substituted benzyl groups.[3][4]

LabelPredicted δ (ppm)MultiplicityIntegrationAssignment & Rationale
a7.45Doublet2HAromatic Protons (ortho to Br): These two protons are chemically equivalent and appear as a doublet due to coupling with the 'b' protons. Their downfield shift is characteristic of aromatic protons, further shifted by the electron-withdrawing bromine atom.
b7.20Doublet2HAromatic Protons (meta to Br): These two protons are equivalent and coupled to the 'a' protons, resulting in a doublet. They are slightly more shielded (upfield) than the 'a' protons.
c3.48Singlet2HBenzyl CH₂: This singlet represents the two benzylic protons. The absence of splitting indicates no adjacent protons. Its chemical shift around 3.5 ppm is typical for a methylene group attached to both an aromatic ring and a nitrogen atom.
d3.42Triplet4HPiperazine CH₂ (Boc-side): These four protons on the piperazine ring adjacent to the Boc-protected nitrogen are equivalent. They appear as a triplet due to coupling with the 'e' protons. The electron-withdrawing carbamate group shifts them downfield.
e2.40Triplet4HPiperazine CH₂ (Benzyl-side): These four protons are adjacent to the nitrogen bearing the benzyl group. They are more shielded (upfield) compared to the 'd' protons and appear as a triplet from coupling with the 'd' protons.
f1.46Singlet9Htert-Butyl CH₃: The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a highly characteristic signal for a Boc protecting group.
Comparative Analysis: What to Watch Out For
  • Unreacted 1-Boc-piperazine: The presence of unreacted starting material would be indicated by a triplet at ~2.8 ppm (for the -NH side of the piperazine) and the absence of the benzyl signals (protons 'a', 'b', and 'c').[4]

  • Unreacted 4-bromobenzyl bromide: This would show a characteristic singlet for the benzylic CH₂Br protons at a more downfield position, typically around 4.5 ppm.[5]

  • Over-alkylation (Bis-benzylation): If a second benzyl group attaches to the Boc-protected nitrogen (an unlikely but possible side reaction under harsh conditions), the ¹H NMR would become significantly more complex, and the characteristic symmetry of the piperazine signals would be lost.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

While ¹H NMR maps proton connectivity, ¹³C NMR reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons.

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. The spectrum is typically acquired on the same instrument, often immediately after the proton spectrum, using a broadband proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet.

Predicted ¹³C NMR Data and Interpretation
LabelPredicted δ (ppm)Assignment & Rationale
C1154.7Carbamate C=O: This signal, significantly downfield, is characteristic of a carbonyl carbon in a carbamate group. Its presence is a key indicator of the Boc-protecting group's integrity.
C2137.2Aromatic C (ipso-CH₂): The quaternary aromatic carbon attached to the benzyl methylene group.
C3131.5Aromatic CH (ortho to Br): The two equivalent aromatic carbons ortho to the bromine atom.
C4130.8Aromatic CH (meta to Br): The two equivalent aromatic carbons meta to the bromine atom.
C5121.0Aromatic C (ipso-Br): The carbon atom directly bonded to the bromine. Its chemical shift is influenced by the strong electronegativity and heavy atom effect of bromine.
C680.0tert-Butyl Quaternary C: The quaternary carbon of the tert-butyl group, a key signature of the Boc protecting group.
C762.5Benzyl CH₂: The carbon of the benzylic methylene group, linking the aromatic ring to the piperazine nitrogen.
C852.8Piperazine CH₂ (Benzyl-side): The two equivalent carbons on the piperazine ring adjacent to the benzyl group.
C944.0Piperazine CH₂ (Boc-side): The two equivalent carbons adjacent to the Boc-protected nitrogen. These are typically shielded compared to the other piperazine carbons in similar structures.[6]
C1028.4tert-Butyl CH₃: The three equivalent methyl carbons of the tert-butyl group.

Mass Spectrometry: Weighing the Molecule and Its Fragments

Mass Spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its substructures.

Experimental Protocol
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields a strong signal for the protonated molecule [M+H]⁺.

  • Analysis: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is ideal for obtaining an accurate mass measurement, which can be used to confirm the molecular formula.

  • Fragmentation (MS/MS): Tandem mass spectrometry can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Predicted Mass Spectrum Data

Molecular Ion (M⁺): The calculated monoisotopic mass is 354.1150 Da. Due to the presence of one bromine atom, we expect to see a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7][8] Therefore, the mass spectrum should show two peaks of nearly equal intensity for the molecular ion:

  • [M]⁺ at m/z 354 (containing ⁷⁹Br)

  • [M+2]⁺ at m/z 356 (containing ⁸¹Br)

This 1:1 M/M+2 pattern is a definitive signature for the presence of a single bromine atom in the molecule.[9]

Key Fragmentation Pathways:

The fragmentation of the molecule provides a roadmap of its assembly. The most likely cleavage points are the weakest bonds and those that lead to stable fragments.

G cluster_frags Key Fragments parent [M+H]⁺ m/z 355/357 frag1 Loss of isobutylene (-56) m/z 299/301 parent->frag1 α-cleavage frag3 Tropylium Ion m/z 169/171 parent->frag3 Benzylic Cleavage frag2 Loss of Boc group (-100) m/z 255/257 frag1->frag2 Loss of CO₂ (-44)

Caption: Predicted ESI-MS Fragmentation Pathway.

  • Loss of the Boc Group (m/z 255/257): A very common fragmentation pathway for Boc-protected amines is the loss of the entire tert-butoxycarbonyl group (100 Da) or, more commonly, the loss of isobutylene (56 Da) followed by CO₂ (44 Da).[10] This would result in a prominent ion corresponding to the [M-100+H]⁺ fragment.

  • Benzylic Cleavage (m/z 169/171): Cleavage of the C-N bond between the piperazine ring and the benzyl group is highly favorable. This generates the 4-bromobenzyl cation. This cation is known to rearrange into the highly stable 4-bromotropylium ion, which would be observed as a strong signal at m/z 169/171 (again, showing the 1:1 bromine isotope pattern).[11] The presence of this fragment is strong evidence for the 4-bromobenzyl moiety.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol
  • Sample Preparation: The spectrum can be acquired from a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample prep. Alternatively, a KBr pellet can be prepared.

  • Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3100–3000MediumC-H StretchAromatic C-H: This absorption confirms the presence of the benzene ring.
2975–2850StrongC-H StretchAliphatic C-H: These strong bands arise from the C-H bonds in the piperazine ring, the benzyl methylene group, and the tert-butyl group.
1690StrongC=O StretchCarbamate Carbonyl: A strong, sharp peak in this region is the most definitive IR evidence for the Boc protecting group. Its absence would indicate a failed reaction or decomposition.[12][13]
1250–1170StrongC-N StretchAmine C-N: This band corresponds to the stretching of the C-N bonds within the piperazine ring and the carbamate.

Conclusion: Synthesizing the Evidence

The structural confirmation of tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a clear-cut process when the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR are integrated. Each technique provides a unique and complementary piece of the puzzle. The ¹H NMR confirms the proton connectivity and ratio, the ¹³C NMR verifies the carbon count and skeleton, the mass spectrum confirms the molecular weight and the presence of bromine while revealing key substructures, and the FTIR quickly identifies the essential functional groups. By comparing the experimentally obtained data to the predicted values and patterns outlined in this guide, researchers can confidently verify the structure and purity of their synthesized material, ensuring a solid foundation for subsequent research and development.

References

  • PubChem. 4-Bromobenzyl bromide. National Center for Biotechnology Information. Available from: [Link]

  • Feng, B., et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. 2018;28(4):503-505. Available from: [Link]

  • PubChem. 4-Fluorobenzyl bromide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • SpectraBase. 1-Boc-piperazine. Wiley. Available from: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. NMRDB.org. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. LibreTexts. Available from: [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. LibreTexts. Available from: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Chemistry Steps. Available from: [Link]

  • CASPRE. 13C NMR Predictor. CASPRE. Available from: [Link]

  • Li, Y., et al. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. 2018;23(10):2523. Available from: [Link]

  • University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Chemguide. Available from: [Link]

  • Wishart, D.S., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 2024;14(5):294. Available from: [Link]

  • Chemistry LibreTexts. 6.4: Isotope Abundance. LibreTexts. Available from: [Link]

  • Elyashberg, M., et al. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. 2017;82(10):5150-5159. Available from: [Link]

  • Chem Help ASAP. mass spectrometry: tropylium ion. YouTube. 2018. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. Available from: [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. University of Calgary. Available from: [Link]

  • Siniscalchi, T. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. 2021. Available from: [Link]

  • Damico, J.N. Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. 1966;49(5):1027-1045. Available from: [Link]

  • University of Colorado Boulder. Elements With More Abundant Heavy Isotopes. University of Colorado Boulder. Available from: [Link]

  • da Silva, G., et al. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry. 2013;24(10):1576-1585. Available from: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. NMRDB.org. Available from: [Link]

  • Doc Brown's Chemistry. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Doc Brown's Chemistry. Available from: [Link]

  • All 'Bout Chemistry. Bromo pattern in Mass Spectrometry. YouTube. 2023. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. LibreTexts. Available from: [Link]

  • Chen, Y., et al. 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Cheminformatics. 2021;13(1):1-12. Available from: [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Stack Exchange Inc. Available from: [Link]

  • WebSpectra. IR Absorption Table. UCLA. Available from: [Link]

  • Macmillan Group. SUPPLEMENTARY INFORMATION. Princeton University. Available from: [Link]

  • Chem Help ASAP. common fragmentation mechanisms in mass spectrometry. YouTube. 2022. Available from: [Link]

  • Scribd. FT-IR Spectrum Table. Scribd Inc. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Natural Products Magnetic Resonance Database. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.